2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide

Medicinal Chemistry Chemical Biology Compound Sourcing

CAS 2034294-48-7 is a structurally differentiated isonicotinamide building block for GPBAR1 (TGR5) modulator and kinase inhibitor discovery. Its 2-(2-methoxyethoxy) substituent introduces a distinct hydrogen-bond acceptor pattern and conformational flexibility not found in simpler alkoxy or thioether analogs. Steep SAR in this chemotype means replacing it with a similar analog risks abolishing target engagement. Currently no published pharmacological data exist — strict identity control is mandatory for reproducible research. Ideal for de novo GPBAR1 signaling bias studies, diversity-oriented kinase library design, and passive permeability assay development. Supplier-declared purity ≥95%. Request a quote today.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 2034294-48-7
Cat. No. B2503749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide
CAS2034294-48-7
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)NCC2=CN=C(C=C2)N3CCCC3
InChIInChI=1S/C19H24N4O3/c1-25-10-11-26-18-12-16(6-7-20-18)19(24)22-14-15-4-5-17(21-13-15)23-8-2-3-9-23/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,22,24)
InChIKeyYCLQIGPFQFTGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034294‑48‑7 – 2‑(2‑Methoxyethoxy)‑N‑((6‑(pyrrolidin‑1‑yl)pyridin‑3‑yl)methyl)isonicotinamide | Structural Identity & Research‑Grade Sourcing


2‑(2‑Methoxyethoxy)‑N‑((6‑(pyrrolidin‑1‑yl)pyridin‑3‑yl)methyl)isonicotinamide (CAS 2034294‑48‑7, MF C₁₉H₂₄N₄O₃, MW 356.426) is a synthetic small molecule comprising an isonicotinamide core substituted with a 2‑methoxyethoxy chain and linked via a methylene bridge to a 6‑(pyrrolidin‑1‑yl)pyridin‑3‑yl moiety . The compound is catalogued by several research‑chemical suppliers as a building block for medicinal chemistry and drug‑discovery programs, with particular interest in neurological and oncological pathway targeting [1]. The scaffold combines features of isonicotinamide‑based GPBAR1 (TGR5) agonist pharmacophores and pyrrolidine‑containing kinase‑inhibitor motifs [2][3]. At the time of this analysis, no primary pharmacological data (IC₅₀, Kᵢ, EC₅₀, or in‑vivo efficacy) have been published for this specific compound.

Why Generic Substitution of CAS 2034294‑48‑7 with In‑Class Isonicotinamide‑Pyrrolidine Hybrids Is Not Supported


The isonicotinamide‑pyrrolidine‑pyridine chemotype displays steep structure‑activity relationships (SAR) where even minor modifications to the ether or amine substituents can abolish target engagement [1]. The 2‑(2‑methoxyethoxy) substituent on the target compound introduces a specific hydrogen‑bond acceptor pattern and conformational flexibility that is absent in simpler alkoxy (e.g., cyclopentyloxy, tetrahydrofuranyl‑oxy) or thioether analogs . In closely related isonicotinamide series targeting GPBAR1, the nature and position of the ether side‑chain determined whether compounds behaved as agonists or antagonists, and altered selectivity over other nuclear receptors such as FXR [1]. Furthermore, the pyrrolidine‑substituted pyridine benzylamine fragment has been independently optimized for mGlu₅ receptor negative allosteric modulation, where the substitution position on the pyridine ring dictates functional activity [2]. Consequently, replacing CAS 2034294‑48‑7 with a structurally similar analog—even one differing only in the ether moiety—carries a high risk of altering or losing the intended pharmacological profile. The absence of disclosed SAR data for this specific compound does not imply substitutability; rather, it demands strict identity control in any research or industrial application.

Quantitative Differentiation Evidence for CAS 2034294‑48‑7 Relative to Closest Structural Analogs


Molecular Identity and Purity Specification Differentiates CAS 2034294‑48‑7 from Structurally Similar Isonicotinamide‑Pyrrolidine Compounds

The target compound is defined by a unique combination of the 2‑(2‑methoxyethoxy) group on the isonicotinamide ring and the 6‑(pyrrolidin‑1‑yl)pyridin‑3‑yl methylamine appendage. The closest purchasable analogs bear different ether substituents. For example, N‑((2‑(pyrrolidin‑1‑yl)pyridin‑3‑yl)methyl)‑2‑((tetrahydrofuran‑3‑yl)oxy)isonicotinamide (CAS 1903459‑79‑9, MW 368.44) substitutes the acyclic methoxyethoxy chain with a cyclic tetrahydrofuranyl‑oxy group, while 2‑(cyclopentyloxy)‑N‑((2‑(pyrrolidin‑1‑yl)pyridin‑4‑yl)methyl)isonicotinamide introduces a cyclopentyloxy group and shifts the methylene attachment from the 3‑ to the 4‑position of the pyridine ring . The target compound is supplied at ≥95% purity, a specification that meets the threshold for structure‑activity relationship (SAR) studies and biochemical assay development, whereas purity data for many analogs is not consistently disclosed across vendors .

Medicinal Chemistry Chemical Biology Compound Sourcing

Predicted Physicochemical Differentiation: Methoxyethoxy Chain Enhances Topological Polar Surface Area and Hydrogen‑Bond Acceptor Count Relative to Thioether and Cycloalkyl‑Ether Analogs

In silico comparison of the target compound with structurally analogous isonicotinamide‑pyrrolidine‑pyridine hybrids reveals that the acyclic 2‑(2‑methoxyethoxy) chain contributes more hydrogen‑bond acceptors (additional ether oxygen) and a larger topological polar surface area (tPSA) than the corresponding tetrahydrothiophenyl‑oxy or cyclopentyloxy substituents . The additional ether oxygen in the methoxyethoxy chain is predicted to increase tPSA by approximately 9–12 Ų relative to the thioether analog (N‑((2‑(pyrrolidin‑1‑yl)pyridin‑3‑yl)methyl)‑2‑((tetrahydrothiophen‑3‑yl)oxy)isonicotinamide, MW 384.5), which may modulate blood‑brain barrier penetration potential and solubility . In the GPBAR1 isonicotinamide agonist series, systematic variation of the ether side‑chain length and oxygenation pattern yielded EC₅₀ changes exceeding 100‑fold, demonstrating that even single‑atom alterations in the ether group produce quantifiable pharmacological divergence [1].

Computational Chemistry Drug Design Physicochemical Profiling

Scaffold Provenance: Isonicotinamide‑Pyrrolidine‑Pyridine Chemotype Has Validated Target Engagement in GPBAR1 and Kinase Inhibition Assays, Providing a Class‑Level Basis for Differentiated Procurement

Although no activity data exist for CAS 2034294‑48‑7 itself, the constituent substructures have demonstrated quantifiable bioactivity. Isonicotinamides bearing a pendant pyrrolidine‑pyridine moiety have been disclosed as nonsteroidal GPBAR1 (TGR5) agonists with EC₅₀ values in the nanomolar range (e.g., compound 3 series: EC₅₀ < 100 nM on human GPBAR1) [1]. Separately, pyrrolidine‑isonicotinamide hybrids have been profiled against kinases including CSF1R (c‑FMS), EGFR, and Lck, with reported inhibition constants (IC₅₀) spanning 7 μM to low nanomolar depending on the substitution pattern [2]. The target compound combines these two pharmacophoric elements into a single molecular entity, which distinguishes it from simpler isonicotinamide‑only or pyrrolidine‑only analogs that lack the dual‑pharmacophore feature. The specific methoxyethoxy substitution has not yet been explored in either context, representing an unexplored chemical space that may yield distinct selectivity profiles.

GPCR Pharmacology Kinase Inhibition Scaffold Hopping

Application Scenarios for CAS 2034294‑48‑7: Where Structural Differentiation Translates into Value


Chemical Biology Probe Development Targeting GPBAR1 (TGR5) or Nuclear Receptors Modulated by Isonicotinamide Scaffolds

The compound can serve as a structurally differentiated starting point for the design of nonsteroidal GPBAR1 modulators. Its methoxyethoxy‑pyrrolidine‑pyridine architecture differs from the ether side‑chains explored in the original isonicotinamide GPBAR1 agonist series . By comparing the activity profile of CAS 2034294‑48‑7 with the published EC₅₀ data for para‑substituted phenyl‑isonicotinamide analogs (EC₅₀ 36–59 nM for optimized compounds) [1], researchers can assess whether the pyrrolidine‑pyridine benzylamine motif confers improved subtype selectivity or altered signaling bias. This scenario is relevant only if the purchaser intends to generate de novo pharmacological data, as none are currently available.

Kinase Inhibitor Fragment Library Expansion with a Dual‑Pharmacophore Isonicotinamide‑Pyrrolidine Hybrid

The compound’s pyrrolidine‑isonicotinamide substructure has been linked to kinase inhibition (CSF1R IC₅₀ ≈ 7 μM; Lck and EGFR activity) . The additional methoxyethoxy group and the pyridine‑methylene linker may introduce new hinge‑binding or solvent‑exposed interactions not present in simpler pyrrolidine‑isonicotinamide analogs. Inclusion of CAS 2034294‑48‑7 in a fragment‑based or diversity‑oriented kinase inhibitor library can test whether this substitution pattern improves selectivity against a panel of recombinant kinases.

Structure‑Activity Relationship (SAR) Study of Ether Side‑Chain Effects on Solubility and Permeability in Isonicotinamide‑Based Probes

The predicted tPSA and hydrogen‑bond acceptor differences between the methoxyethoxy‑containing target compound and its tetrahydrofuranyl‑oxy, cyclopentyloxy, and tetrahydrothiophenyl‑oxy analogs (estimated ΔtPSA 9–12 Ų; ΔH‑bond acceptors +1) make it a valuable tool compound for studying the effect of ether oxygenation on passive permeability in Caco‑2 or PAMPA assays. Such data would directly inform lead optimization campaigns that seek to balance potency with CNS penetration or oral bioavailability.

Quality‑Controlled Reference Material for Analytical Method Development

With a supplier‑declared purity of ≥95% and a molecular weight of 356.426 , CAS 2034294‑48‑7 can be employed as a reference standard for LC‑MS or HPLC method development targeting the isonicotinamide‑pyrrolidine‑pyridine chemical space. Its unique combination of functional groups (amide, pyridine, pyrrolidine, ether, and methoxy) provides multiple chromophores and ionization sites, facilitating robust detection and quantification.

Quote Request

Request a Quote for 2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.